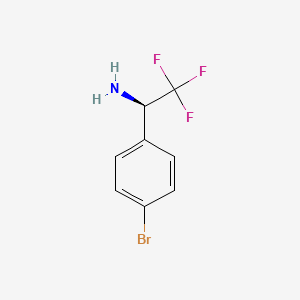

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine, also known as 4-bromo-2,2,2-trifluoroethanamine, is an organic compound that is used in a variety of scientific research applications. It is a chiral amine with a bromine atom attached to the phenyl ring, and is used as a building block for synthetic organic chemistry. It is also used as a reagent in the synthesis of pharmaceuticals and other organic compounds. This compound has been studied extensively in recent years, and is gaining more attention due to its potential applications in scientific research.

Scientific Research Applications

Chiral Catalyst Applications

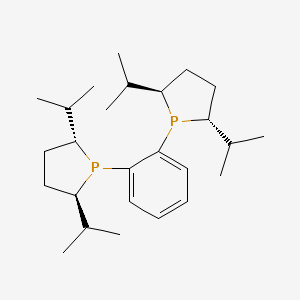

(R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine has been utilized in the field of asymmetric synthesis. Notably, it has been used in the development of a D2-symmetric dirhodium catalyst derived from a 1,2,2-triarylcyclopropanecarboxylate ligand, demonstrating effectiveness in enantioselective reactions. This catalyst, known as Rh(2)(R-BTPCP)(4), has shown high performance in enantioselective cyclopropanations and tandem cyclopropanation/Cope rearrangements. The catalyst's design takes advantage of its tolerance to various ester groups and compatibility with dichloromethane, making it a versatile component in asymmetric synthesis (Qin et al., 2011).

Applications in Chemoenzymatic Synthesis

In chemoenzymatic synthesis, this compound has been involved in the production of 1‐aryl‐2,2,2‐trifluoroethanones, subsequently used for studying their bioreduction by stereocomplementary alcohol dehydrogenases (ADHs). This process has led to the successful creation of (R)‐alcohols with high selectivity and conversion rates, showcasing the compound's role in the stereoselective pathway towards bioactive molecules like Odanacatib, a selective inhibitor of Cathepsin K (González-Martínez et al., 2019).

Applications in Material Science

In material science, derivatives of this compound have been investigated for their potential in creating advanced materials. For instance, fluorinated polyimides synthesized from multifluoromethyl-substituted aromatic diamines, related to this compound, have exhibited great solubility, thermal stability, mechanical properties, and optical transparency. These properties make these materials promising for applications in electronics and optics, highlighting the role of this compound in the development of high-performance polymers (Tao et al., 2009).

properties

IUPAC Name |

(1R)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFCCCNTJRQNCF-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(F)(F)F)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20463855 |

Source

|

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

843608-53-7 |

Source

|

| Record name | (R)-1-(4-Bromophenyl)-2,2,2-trifluoroethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20463855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B1280401.png)

![tert-butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1280420.png)